
Anthranilic acid, N-(2-benzimidazolylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthranilic acid, N-(2-benzimidazolylmethyl)- is a compound that combines the structural features of anthranilic acid and benzimidazole. Anthranilic acid is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H), while benzimidazole is a heterocyclic aromatic organic compound. The combination of these two structures results in a compound with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-(2-benzimidazolylmethyl)- typically involves the reaction of anthranilic acid with benzimidazole derivatives. One common method is the condensation reaction between anthranilic acid and 2-chloromethylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of anthranilic acid, N-(2-benzimidazolylmethyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Anthranilic acid, N-(2-benzimidazolylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted anthranilic acid derivatives.
科学研究应用
Anthranilic acid, N-(2-benzimidazolylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of anthranilic acid, N-(2-benzimidazolylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Anthranilic Acid: An aromatic acid with similar structural features but lacking the benzimidazole moiety.
Benzimidazole: A heterocyclic compound with a structure similar to the benzimidazole part of the compound.
2-Aminobenzoic Acid: Another name for anthranilic acid, highlighting its amino and carboxylic acid functional groups.
Uniqueness
Anthranilic acid, N-(2-benzimidazolylmethyl)- is unique due to the combination of anthranilic acid and benzimidazole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
52434-48-7 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)10-5-1-2-6-11(10)16-9-14-17-12-7-3-4-8-13(12)18-14/h1-8,16H,9H2,(H,17,18)(H,19,20) |
InChI 键 |
NBZVDFHUEZMEEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


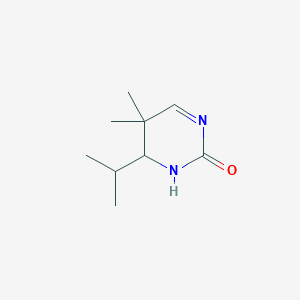
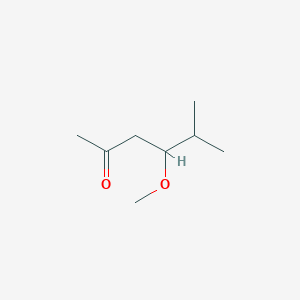
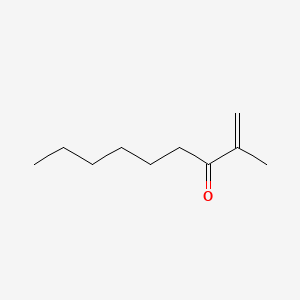

![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)

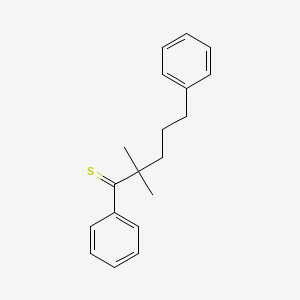
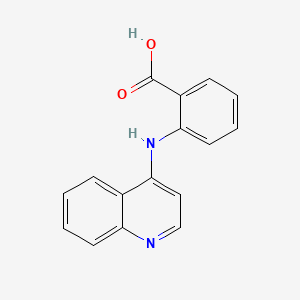
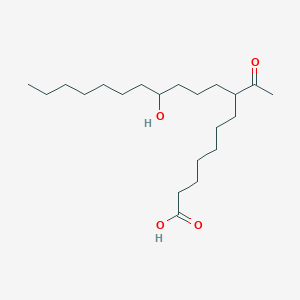
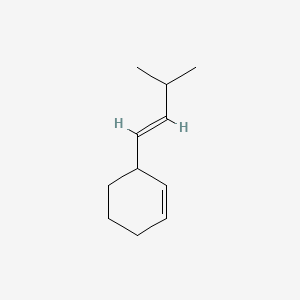
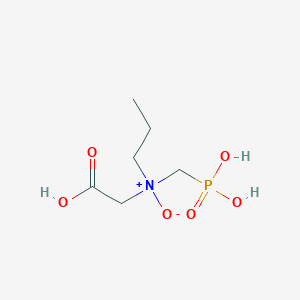
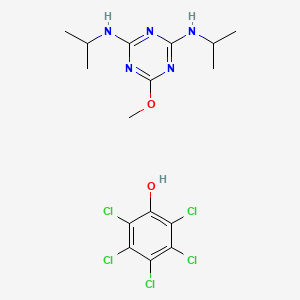
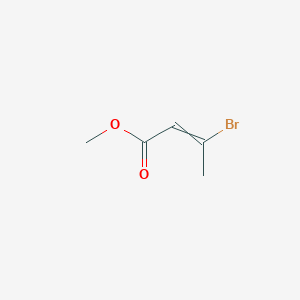
methanone](/img/structure/B14646401.png)
